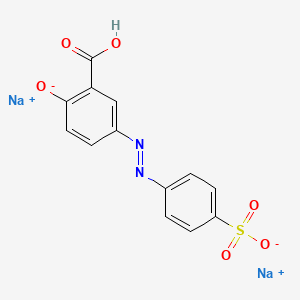

Mordant Yellow 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

6054-99-5 |

|---|---|

Molecular Formula |

C13H10N2NaO6S |

Molecular Weight |

345.28 g/mol |

IUPAC Name |

disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/C13H10N2O6S.Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;/h1-7,16H,(H,17,18)(H,19,20,21); |

InChI Key |

HWLCMAGFIWJSCJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O.[Na] |

Synonyms |

2-Hydroxy-5-[2-(4-sulfophenyl)diazenyl]benzoic Acid Disodium Salt; 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt; C.I. Mordant Yellow 10 Disodium salt; Acid Chrome Yellow; Acid Mordant Dark Yellow GG; Acid Mordant Yellow 2G; Acidic Mediu |

Origin of Product |

United States |

Foundational & Exploratory

Mordant Yellow 10 chemical structure and synthesis

An In-depth Technical Guide to Mordant Yellow 10: Chemical Structure and Synthesis

This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound (C.I. 14010), a monoazo dye utilized in the textile industry and as a chromogenic reagent. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identification

This compound is an aromatic azo compound characterized by a sulfophenyl group linked to a salicylic (B10762653) acid moiety through an azo bridge (-N=N-). Its functionality as a mordant dye stems from the hydroxyl and carboxyl groups, which act as chelating sites for metal ions, enhancing colorfastness on textile fibers.[1]

The chemical identity and key properties of this compound are summarized in the table below.

Table 1: Chemical Identification and Properties of this compound

| Identifier | Value |

| IUPAC Name | disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate[1] |

| Synonyms | C.I. This compound, Acid Chrome Yellow GG, 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic Acid Disodium Salt[1][2] |

| CAS Number | 6054-99-5[1][2] |

| Molecular Formula | C₁₃H₈N₂Na₂O₆S[1][2] |

| Molecular Weight | 366.26 g/mol [1][2] |

| Appearance | Yellow to brown fine crystalline powder[1] |

| Melting Point | >284°C (decomposes)[1] |

| Solubility | Soluble in hot water; slightly soluble in cold water, ethanol. Insoluble in chloroform.[1][2] |

(Note: An actual 2D structure image would be placed here in a full document)

Synthesis of this compound

The traditional and most common synthesis route for this compound is a two-stage process involving diazotization followed by azo coupling.[1][2]

-

Diazotization: 4-Aminobenzenesulfonic acid (sulfanilic acid) is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid. This reaction is highly temperature-sensitive and must be conducted under cold conditions (0-5°C) to prevent the unstable diazonium salt from decomposing.[1][3]

-

Azo Coupling: The resulting diazonium salt is then coupled with 2-hydroxybenzoic acid (salicylic acid). This reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The coupling is typically carried out in a slightly alkaline medium, which activates the salicylic acid ring for substitution.[1][2]

The overall reaction scheme is presented in the diagram below.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. Precise quantities may be optimized for yield and purity.

Materials:

-

4-Aminobenzenesulfonic acid (sulfanilic acid)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

2-Hydroxybenzoic acid (salicylic acid)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

Procedure:

Part A: Preparation of the Diazonium Salt

-

In a 250 mL beaker, dissolve sulfanilic acid and sodium carbonate in distilled water. Heat gently if necessary to obtain a clear solution.

-

In a separate beaker, prepare a solution of sodium nitrite in distilled water.

-

Cool the sulfanilic acid solution to 0-5°C in an ice bath.

-

Prepare a mixture of concentrated hydrochloric acid and crushed ice in a larger beaker (e.g., 600 mL), ensuring the temperature is maintained below 5°C.

-

Slowly add the sodium nitrite solution to the cold sulfanilic acid solution with constant stirring.

-

Add the resulting mixture dropwise to the beaker containing the HCl and ice, while stirring vigorously. The temperature must be kept below 5°C throughout the addition.[3] The formation of a precipitate indicates the creation of the 4-sulfobenzenediazonium salt. This suspension is used directly in the next step.

Part B: Azo Coupling

-

In a separate beaker, dissolve salicylic acid in an aqueous solution of sodium hydroxide and cool the solution in an ice bath.

-

Slowly and with continuous stirring, add the cold diazonium salt suspension (from Part A) to the cold alkaline salicylic acid solution.

-

A colored precipitate of this compound should form. Stir the reaction mixture in the ice bath for 15-20 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

-

Heat the reaction mixture to dissolve the crude dye precipitate.

-

Add sodium chloride (salting out) to the hot solution to decrease the solubility of the dye and induce precipitation.

-

Allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold, saturated NaCl solution to remove impurities.

-

The product can be further purified by recrystallization from hot water. A previous synthesis using this method reported a yield of approximately 40%.[3]

The experimental workflow is visualized in the diagram below.

References

An In-depth Technical Guide to Mordant Yellow 10 (CAS 6054-99-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Yellow 10, identified by the CAS number 6054-99-5, is a monoazo dye belonging to the mordant class of colorants.[1][2] Its chemical structure, characterized by an azo group linking a substituted salicylic (B10762653) acid and a benzenesulfonic acid moiety, enables it to form coordination complexes with metal ions. This property is fundamental to its application in the textile industry, where it is used to impart a vibrant and lasting yellow hue to natural protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[2][3] Beyond its traditional use in dyeing, this compound serves as a valuable organic reagent in analytical chemistry, particularly for the spectrophotometric determination of iron(III) and in the study of other metal complexations.[4] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its interaction with metal ions.

Chemical and Physical Properties

This compound is a yellow to brown fine crystalline powder.[5] Its chemical identity and key physical properties are summarized in the tables below. The most consistently reported molecular formula for the disodium (B8443419) salt is C13H8N2Na2O6S, with a corresponding molecular weight of 366.26 g/mol .

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 6054-99-5 |

| Chemical Name | Disodium 5-((4-sulfophenyl)azo)-2-hydroxybenzoate |

| Synonyms | C.I. This compound, Acid Chrome Yellow GG, 5-(4-Sulfophenylazo)salicylic acid disodium salt |

| Molecular Formula | C13H8N2Na2O6S |

| Molecular Weight | 366.26 g/mol |

| Appearance | Yellow to brown fine crystalline powder[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | >284 °C (decomposes)[5] |

| Solubility | Soluble in hot water; slightly soluble in cold water, ethanol, and cellosolve; insoluble in chloroform.[1] |

| UV-Vis λmax | 358 nm[6] |

Toxicological Data

Limited toxicological data is available for this compound. The reported acute toxicity values are presented in Table 3. As with many synthetic dyes, it should be handled with care to avoid potential skin and eye irritation.

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value |

| LD50 | Mouse | Oral | 7400 mg/kg |

| LD50 | Rat | Oral | 14 g/kg |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[2]

Step 1: Diazotization of 4-Aminobenzenesulfonic Acid

-

Dissolve 4-aminobenzenesulfonic acid in an aqueous solution of sodium carbonate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) with constant stirring, maintaining the temperature below 5 °C.

-

Slowly add hydrochloric acid to the mixture while keeping the temperature at 0-5 °C to form the diazonium salt.

Step 2: Azo Coupling with Salicylic Acid

-

Dissolve salicylic acid in an aqueous sodium hydroxide (B78521) solution.

-

Cool the salicylic acid solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the salicylic acid solution with vigorous stirring, maintaining the temperature below 5 °C.

-

The dye will precipitate out of the solution.

-

Filter the precipitate, wash with a small amount of cold water, and dry to obtain this compound.

Caption: Synthesis workflow for this compound.

Textile Dyeing with this compound

The application of this compound in textile dyeing typically involves a three-stage process: scouring, mordanting, and dyeing.

-

Scouring: The textile fibers (e.g., wool) are thoroughly cleaned to remove any impurities, oils, or sizing agents that might interfere with dye uptake. This is typically done by washing the fibers in a mild detergent solution.

-

Mordanting: The cleaned fibers are treated with a metal salt (the mordant), such as alum (potassium aluminum sulfate) or potassium dichromate. The mordant helps to fix the dye to the fabric, thereby improving color fastness. The fibers are simmered in a solution of the mordant for a specific period.

-

Dyeing: The mordanted fibers are then immersed in a dyebath containing the dissolved this compound. The bath is heated to a specific temperature and held for a duration to allow for the dye to penetrate and bind to the fibers.

Caption: General workflow for textile dyeing.

Mechanism of Action: Mordanting

The key to the functionality of this compound lies in the formation of a coordination complex between the dye, a metal ion (mordant), and the textile fiber. The dye molecule contains functional groups, specifically a phenolic hydroxyl group and a carboxylic acid group, which act as chelating sites for the metal ions.[1] The metal ion acts as a bridge, forming a stable complex that links the dye molecule to the fiber, significantly enhancing the color's fastness to washing and light.

References

An In-depth Technical Guide to C.I. Mordant Yellow 10: Properties, Applications, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Mordant Yellow 10, a monoazo dye, has long been utilized in the textile and analytical chemistry fields. This technical guide delves into the extensive synonyms, physicochemical properties, and established experimental protocols associated with this compound. Beyond its traditional applications, this document explores its emerging role in drug development as a prodrug of the anti-inflammatory agent 5-aminosalicylic acid (5-ASA). This guide provides a comprehensive resource for researchers and scientists interested in the multifaceted nature of C.I. This compound, from its fundamental chemistry to its potential therapeutic applications.

Nomenclature and Synonyms

C.I. This compound is known by a multitude of synonyms across various chemical databases and commercial suppliers. A comprehensive list of these alternative names and identifiers is provided in Table 1 to facilitate cross-referencing and literature searches.

Table 1: Synonyms and Identifiers for C.I. This compound

| Identifier Type | Identifier |

| C.I. Name | This compound[1][2][3][4] |

| C.I. Number | 14010[1][3][4] |

| CAS Number | 6054-99-5[1][3] |

| Deprecated CAS | 120146-91-0, 56646-27-6[1][3] |

| IUPAC Name | 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, disodium (B8443419) salt[1] |

| Chemical Formula | C13H8N2Na2O6S[4][5] |

| UNII | 3LV23DNR2H[1][3] |

| NSC Number | 11706[1][3] |

| Other Synonyms | Acid Chrome Yellow, Acid Chrome Yellow GG, Acid Mordant Dark Yellow GG, Chrome Yellow 2J, Chrome Yellow DF, Cromal Yellow S, Diacromo Yellow 2G, Durochrome Yellow 2G, Eniacromo Yellow GR, Fast Chrome Yellow GD, Hispacrom Yellow 2GS, Kenachrome Yellow MD, Lighthouse Chrome Yellow MD, Magracrom Yellow, Ponsol Yellow SWR, Solochrome Yellow 2G, Superchrome Yellow 2G, Tertrochrome Yellow R, Tulachrome Yellow GG, Mordant Yellow GG[2] |

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological data for C.I. This compound is presented in Table 2. This information is critical for handling, storage, and for the design of experimental studies.

Table 2: Physicochemical and Toxicological Data for C.I. This compound

| Property | Value | Source |

| Molecular Weight | 366.26 g/mol | [4][5][6] |

| Appearance | Yellow to brown fine crystalline powder | [2] |

| Melting Point | >284 °C (decomposes) | [2] |

| Solubility | Soluble in water (yellow solution), slightly soluble in ethanol (B145695) and chloroform. Insoluble in other organic solvents. | [2] |

| Absorbance Maximum (λmax) | 358 nm | [7] |

| Oral LD50 (Rat) | 2000 mg/kg | [1][8] |

| Hazards | Irritating to eyes, respiratory system, and skin. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving C.I. This compound.

Synthesis of C.I. This compound

The synthesis of C.I. This compound involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.[4]

Materials:

-

Sulfanilic acid (4-aminobenzenesulfonic acid)

-

Sodium nitrite (B80452) (NaNO2)

-

Hydrochloric acid (HCl)

-

Salicylic (B10762653) acid (2-hydroxybenzoic acid)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ice

Procedure:

-

Diazotization of Sulfanilic Acid:

-

Dissolve sulfanilic acid in a sodium hydroxide or potassium hydroxide solution.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite.

-

Add hydrochloric acid dropwise while maintaining the low temperature to form the diazonium salt.

-

-

Azo Coupling:

-

Prepare a solution of salicylic acid in sodium hydroxide or potassium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the salicylic acid solution with constant stirring.

-

A yellow to orange precipitate of C.I. This compound will form.

-

-

Isolation and Purification:

Spectrophotometric Determination of Iron (III)

C.I. This compound forms a colored complex with Iron (III) ions, which can be quantified using spectrophotometry.

Materials:

-

Standard Iron (III) solution

-

C.I. This compound solution

-

Buffer solution (e.g., acetate (B1210297) buffer)

-

Spectrophotometer

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known Iron (III) concentrations.

-

Complex Formation: To each standard solution, add a specific volume of the C.I. This compound solution and the buffer solution to maintain a constant pH.

-

Absorbance Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Iron (III)-Mordant Yellow 10 complex.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the Iron (III) standard solutions to create a calibration curve.

-

Sample Analysis: Prepare the unknown sample in the same manner as the standard solutions and measure its absorbance. The concentration of Iron (III) in the unknown sample can then be determined from the calibration curve.

Relevance in Drug Development: A Prodrug of 5-Aminosalicylic Acid

Recent studies have highlighted the potential of C.I. This compound, referred to in this context as 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid (SPSA), as a colon-targeted prodrug for 5-aminosalicylic acid (5-ASA).[10] 5-ASA is an established anti-inflammatory drug used in the treatment of inflammatory bowel disease (IBD).

The azo bond in SPSA is stable in the upper gastrointestinal tract but can be cleaved by the azoreductase enzymes produced by the microflora in the colon.[10] This targeted release mechanism delivers the active drug (5-ASA) directly to the site of inflammation, potentially increasing its therapeutic efficacy and reducing systemic side effects.

Potential Biological Activities

Preliminary research suggests that the core chemical structure of C.I. This compound may possess inherent biological activities:

-

Antioxidant Properties: The phenolic and benzoic acid moieties suggest potential antioxidant activity through radical scavenging mechanisms.

-

Anti-inflammatory Effects: One source indicates its potential use in treating skin conditions like eczema, acne, and psoriasis due to its anti-inflammatory properties, which is consistent with its role as a prodrug of 5-ASA.

Further research is warranted to fully elucidate and quantify these biological effects and to explore their therapeutic potential.

Visualizations

Experimental Workflow for Iron (III) Determination

Caption: Workflow for the spectrophotometric determination of Iron (III).

Prodrug Activation Pathway

Caption: Activation of C.I. This compound to 5-ASA in the colon.

Conclusion and Future Directions

C.I. This compound is a compound with a rich history in industrial applications and a promising future in the pharmaceutical sciences. Its well-characterized chemical properties and straightforward synthesis make it an accessible molecule for further investigation. The discovery of its role as a prodrug for 5-ASA opens up new avenues for research in colon-targeted drug delivery and the development of novel therapeutics for inflammatory bowel disease. Future studies should focus on a more detailed characterization of its biological activities, including its antioxidant and anti-inflammatory properties, and further exploration of its potential as a drug delivery vehicle. The information compiled in this guide serves as a foundational resource for scientists and researchers poised to explore the full potential of this versatile molecule.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. chembk.com [chembk.com]

- 3. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. This compound (Technical Grade) | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 8. D&C Yellow No. 10 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Voltammetric studies of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid as a novel prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mordant Yellow 10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of Mordant Yellow 10 (C.I. 14010). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed experimental protocols and data presentation.

Core Chemical and Physical Properties

This compound, also known as Acid Chrome Yellow GG, is a monoazo dye recognized for its utility in the textile industry and as a complexometric indicator.[1] Its chemical structure features a sulfonated azo backbone with hydroxyl and carboxyl groups that enable the formation of stable coordination complexes with metal ions.[2] This chelating property is fundamental to its function as a mordant dye and its application in analytical chemistry.

Quantitative Data Summary

The essential chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₈N₂Na₂O₆S | [2][3] |

| Molecular Weight | 366.26 g/mol | [2][3] |

| CAS Number | 6054-99-5 | [2][3] |

| IUPAC Name | disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate | [2] |

| Appearance | Yellow to brown fine crystalline powder | [1][2] |

| Melting Point | >284°C (decomposes) | [1] |

| Solubility | Soluble in hot water; slightly soluble in cold water, ethanol. Insoluble in chloroform. | [2][4] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound, its intercalation into Layered Double Hydroxides (LDHs), and its application in the spectrophotometric determination of iron(III).

Synthesis of this compound

The synthesis of this compound is a classic example of diazotization and azo coupling. The following protocol is based on established chemical principles for the formation of azo dyes.

Materials:

-

4-Aminobenzenesulfonic acid (Sulfanilic acid)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

2-Hydroxybenzoic acid (Salicylic acid)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

Procedure:

-

Diazotization of 4-Aminobenzenesulfonic Acid:

-

Dissolve a specific molar equivalent of 4-aminobenzenesulfonic acid in a sodium hydroxide solution.

-

In a separate beaker, dissolve sodium nitrite in cold water.

-

Cool the 4-aminobenzenesulfonic acid solution to 0-5°C in an ice bath.

-

Slowly add the cold sodium nitrite solution to the 4-aminobenzenesulfonic acid solution while maintaining the temperature below 5°C.

-

Slowly add cold hydrochloric acid to the mixture, ensuring the temperature does not rise above 5°C. The formation of the diazonium salt is indicated by a clear solution.

-

-

Preparation of the Coupling Component:

-

Dissolve a molar equivalent of 2-hydroxybenzoic acid in a sodium hydroxide solution.

-

Cool this solution in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold 2-hydroxybenzoic acid solution with constant stirring.

-

Maintain the temperature of the reaction mixture at 0-5°C.

-

A yellow to orange precipitate of this compound will form.

-

Continue stirring for 30-60 minutes to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Filter the precipitate using a Buchner funnel.

-

Wash the product with cold distilled water to remove any unreacted starting materials and salts.

-

The product can be further purified by recrystallization from hot water.

-

Dry the purified this compound in a vacuum oven.

-

Intercalation of this compound into Layered Double Hydroxides (LDHs)

The intercalation of dye anions into the interlayer space of LDHs can enhance their thermal and photostability. The following is a general protocol for the synthesis of this compound-intercalated LDHs by the anion exchange method.

Materials:

-

Magnesium nitrate (B79036) (Mg(NO₃)₂·6H₂O)

-

Aluminum nitrate (Al(NO₃)₃·9H₂O)

-

Sodium hydroxide (NaOH)

-

This compound

-

Deionized water

Procedure:

-

Synthesis of LDH Precursor (Mg-Al-NO₃-LDH):

-

Prepare a mixed metal salt solution by dissolving magnesium nitrate and aluminum nitrate in deionized water in a 2:1 molar ratio.

-

Prepare an alkaline solution of sodium hydroxide.

-

Slowly add the mixed metal salt solution to the alkaline solution under vigorous stirring at a constant pH (typically around 10).

-

Age the resulting slurry at a specific temperature (e.g., 60-80°C) for several hours to promote crystal growth.

-

Filter, wash the precipitate with deionized water until the pH is neutral, and dry the Mg-Al-NO₃-LDH precursor.

-

-

Anion Exchange with this compound:

-

Prepare a solution of this compound in deionized water.

-

Disperse the synthesized Mg-Al-NO₃-LDH in the this compound solution.

-

Stir the suspension at a controlled temperature for a prolonged period (e.g., 24 hours) to allow for the exchange of nitrate ions with the this compound anions.

-

Filter the resulting solid, wash thoroughly with deionized water to remove any adsorbed dye, and dry the final this compound-intercalated LDH product.

-

Spectrophotometric Determination of Iron(III)

This compound forms a colored complex with iron(III) ions, which can be utilized for its quantitative determination using spectrophotometry.

Materials:

-

Standard iron(III) solution (e.g., from FeCl₃ or Fe(NO₃)₃)

-

This compound solution of a known concentration

-

Buffer solution (to maintain optimal pH for complex formation)

-

Volumetric flasks and pipettes

-

Spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard iron(III) solutions of known concentrations by diluting a stock solution.

-

-

Complex Formation:

-

To a set of volumetric flasks, add a specific volume of each standard iron(III) solution.

-

Add an excess of the this compound solution to each flask to ensure complete complexation.

-

Add a buffer solution to adjust the pH to the optimal range for the Fe(III)-Mordant Yellow 10 complex.

-

Dilute to the mark with distilled water and mix well.

-

Prepare a blank solution containing the this compound and buffer, but no iron(III).

-

-

Spectrophotometric Measurement:

-

Allow the solutions to stand for a specified time to ensure complete color development.

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the Fe(III)-Mordant Yellow 10 complex. This is determined by scanning the absorbance of one of the standard solutions across a range of wavelengths.

-

Measure the absorbance of each standard solution and the unknown sample against the blank.

-

-

Calibration and Quantification:

-

Plot a calibration curve of absorbance versus the concentration of the iron(III) standards.

-

Determine the concentration of iron(III) in the unknown sample by interpolating its absorbance on the calibration curve.

-

Visualizations

The following diagrams illustrate the key experimental workflows described above.

Caption: Synthesis workflow for this compound.

Caption: Workflow for LDH intercalation of this compound.

Caption: Spectrophotometric determination of Iron(III) workflow.

References

Synthesis of Mordant Yellow 10 from 4-aminobenzenesulfonic acid

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Mordant Yellow 10, a monoazo dye, starting from the readily available precursor, 4-aminobenzenesulfonic acid (sulfanilic acid). The synthesis is a classic example of diazo coupling, a cornerstone of aromatic chemistry and dye synthesis. This document outlines the detailed experimental protocols, key reaction parameters, and expected outcomes, tailored for researchers, scientists, and professionals in drug development who may utilize such synthetic pathways.

Introduction

This compound, also known as C.I. 14010, is synthesized through a two-step process: the diazotization of 4-aminobenzenesulfonic acid followed by an azo coupling reaction with 2-hydroxybenzoic acid (salicylic acid)[1][2]. The sulfonic acid group imparted by the starting material ensures the water solubility of the final dye, a crucial property for its application in textiles[3]. The overall reaction involves the conversion of the primary aromatic amine of sulfanilic acid into a reactive diazonium salt, which then acts as an electrophile in a substitution reaction with the electron-rich aromatic ring of salicylic (B10762653) acid.

Synthetic Pathway

The synthesis of this compound proceeds via the following key stages:

-

Diazotization: 4-aminobenzenesulfonic acid is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt is then coupled with salicylic acid under controlled pH conditions to yield the final azo dye.

The logical workflow for this synthesis is depicted in the diagram below.

References

Spectroscopic Properties of Mordant Yellow 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mordant Yellow 10, also known by its Colour Index name C.I. 14010, is a monoazo dye belonging to the mordant class of dyes.[1] Its chemical structure, 5-((4-sulfophenyl)azo)salicylic acid disodium (B8443419) salt, features a chromophoric azo group (-N=N-) connecting aromatic rings, which is responsible for its characteristic yellow color.[1][2] This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing available quantitative data, experimental protocols for its characterization, and the influence of environmental factors on its spectral behavior. Understanding these properties is crucial for its application in various fields, including textile dyeing, analytical chemistry, and potentially in the development of novel materials.[3][4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-Hydroxy-5-[(4-sulfophenyl)azo]benzoic acid, disodium salt | [3] |

| Synonyms | C.I. This compound, C.I. 14010, Acid Chrome Yellow GG | [1][4] |

| CAS Number | 6054-99-5 | [1][4] |

| Molecular Formula | C₁₃H₈N₂Na₂O₆S | [1] |

| Molecular Weight | 366.26 g/mol | [1] |

| Appearance | Yellow to brown fine crystalline powder | [3] |

Spectroscopic Data

The interaction of this compound with electromagnetic radiation is fundamental to its color and analytical applications. The key spectroscopic parameters are summarized below.

UV-Visible Absorption Spectroscopy

The absorption of light in the ultraviolet and visible regions by this compound is due to electronic transitions within the molecule, primarily π → π* transitions within the conjugated azo-aromatic system.

| Parameter | Value | Conditions | Reference(s) |

| λmax (Maximum Absorption Wavelength) | 358 nm | Aqueous solution | [2] |

| 324 nm | Aqueous solution | [3] | |

| 490 nm | In the form of an Iron (III) complex | [3] | |

| Molar Absorptivity (ε) | Data not available in the reviewed literature. | - | |

| Fluorescence Emission Maximum | Data not available in the reviewed literature. | - | |

| Fluorescence Quantum Yield (Φ) | Data not available in the reviewed literature. | - |

Note on Discrepancies: There are conflicting reports in the available literature regarding the precise λmax of this compound in aqueous solution.[2][3] This discrepancy may arise from variations in experimental conditions such as pH, solvent purity, or the presence of trace metal ions. The formation of a complex with iron (III) ions causes a significant bathochromic (red) shift in the absorption maximum to 490 nm.[3]

Influence of Environmental Factors

The spectroscopic properties of azo dyes like this compound can be sensitive to their local environment.

Solvent Effects (Solvatochromism)

The position, intensity, and shape of the absorption bands of a dye can change with the polarity of the solvent, a phenomenon known as solvatochromism.[5] While specific studies on this compound are limited, for many azo dyes, an increase in solvent polarity can lead to a bathochromic (red) shift of the π → π* transition band. This is due to the differential solvation of the ground and excited electronic states.

pH Effects

The pH of the solution can significantly impact the absorption spectrum of this compound due to the presence of acidic (carboxylic and sulfonic acid) and phenolic hydroxyl groups in its structure.[3] Changes in pH can alter the protonation state of these groups, thereby modifying the electronic distribution within the molecule and shifting the absorption maximum.[6] For instance, the deprotonation of the hydroxyl and carboxylic acid groups can lead to changes in the conjugation and a corresponding shift in the λmax.[6]

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are based on standard practices for dye analysis.

UV-Visible Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.

1. Preparation of a Stock Solution:

-

Accurately weigh a precise amount of this compound powder (e.g., 10 mg) using an analytical balance.

-

Dissolve the powder in a known volume of a suitable solvent (e.g., deionized water) in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

2. Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

3. Spectrophotometer Setup and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Select the desired wavelength range for scanning (e.g., 200-800 nm).

-

Use a cuvette filled with the pure solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution, starting from the lowest concentration.

4. Determination of λmax:

-

The wavelength at which the highest absorbance is recorded is the λmax.

5. Calculation of Molar Absorptivity (ε):

-

According to the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance (A) versus concentration (c).

-

The slope of the resulting linear graph will be the molar absorptivity (ε) if the path length (l) is 1 cm.[7]

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence properties of a dye.

1. Solution Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

2. Spectrofluorometer Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Select an appropriate excitation wavelength (typically the λmax from the absorption spectrum).

-

Set the emission and excitation slit widths to control the resolution and signal intensity.

3. Measurement of Emission Spectrum:

-

Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum.

-

The wavelength at the peak of the emission spectrum is the emission maximum.

4. Determination of Fluorescence Quantum Yield (Φ):

-

The quantum yield is typically determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[8]

-

The quantum yield (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

"sample" and "std" refer to the sample and the standard, respectively.

-

References

- 1. ird.sut.ac.th [ird.sut.ac.th]

- 2. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 3. This compound | 6054-99-5 | Benchchem [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Molar_absorptivity [chemeurope.com]

- 8. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Mechanism of Action of Mordant Yellow 10 as a Mordant Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Yellow 10, also known as C.I. 14010, is a monoazo mordant dye valued for its ability to produce vibrant and durable yellow hues on protein fibers such as wool and silk. Its efficacy is rooted in the principles of coordination chemistry, wherein the dye molecule, a metal ion (the mordant), and the fiber form a stable, insoluble complex. This technical guide elucidates the core mechanism of action of this compound, detailing its chemical structure, the formation of the dye-metal coordination complex, and its interaction with textile fibers. This document provides a comprehensive overview of the synthesis, theoretical framework, and practical application of this compound, supported by experimental protocols and data presentation to aid researchers in the fields of materials science, chemistry, and textile technology.

Introduction to Mordant Dyes and this compound

Mordant dyes are a class of colorants that require a fixing agent, known as a mordant, to bind to a substrate. The term "mordant" originates from the Latin word mordere, meaning "to bite," reflecting the historical belief that the mordant enabled the dye to bite into the fiber. Modern chemistry reveals that the mordant, typically a polyvalent metal ion, forms a coordination complex with the dye molecule. This complex then binds to the functional groups present in the textile fiber, resulting in a high-molecular-weight, insoluble "lake" that imparts exceptional color fastness to washing and light.

This compound is a prime example of a synthetic mordant dye. Its chemical structure is specifically designed to facilitate chelation with metal ions, a process that is fundamental to its dyeing mechanism.

Chemical Properties of this compound

This compound is synthesized through the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 2-hydroxybenzoic acid (salicylic acid). This process yields a molecule with key functional groups that are critical for its action as a mordant dye.

| Property | Value | Reference |

| Chemical Name | 2-hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid | |

| C.I. Name | This compound | |

| CAS Number | 6054-99-5 | |

| Molecular Formula | C₁₃H₈N₂Na₂O₆S | |

| Molecular Weight | 366.26 g/mol | |

| Chemical Class | Monoazo | |

| Solubility | Soluble in water, slightly soluble in ethanol (B145695) and chloroform. |

The key to this compound's function lies in the ortho-positioning of the hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic (B10762653) acid moiety, and the azo group (-N=N-). These groups provide the necessary sites for the coordination of a metal ion.

Figure 1: Chemical Structure of this compound.

Mechanism of Action: Coordination and Chelation

The dyeing process with this compound is a multi-step mechanism involving the formation of a stable coordination complex. This process significantly enhances the dye's affinity for the fiber and its fastness properties.

The Role of the Mordant

Commonly used mordants are salts of chromium (Cr³⁺), aluminum (Al³⁺), copper (Cu²⁺), and iron (Fe³⁺). The choice of mordant can influence the final color of the dyed fabric. For instance, chromium mordants often produce bright and fast colors, while iron mordants tend to produce duller, "saddened" shades.

Formation of the Dye-Metal Complex

The core of the mechanism is the formation of a chelate complex. The this compound molecule acts as a bidentate or tridentate ligand, donating lone pairs of electrons from its hydroxyl, carboxyl, and azo groups to the d-orbitals of the metal ion. This forms stable five- or six-membered rings, a phenomenon known as the chelate effect, which greatly enhances the stability of the complex.

Figure 2: General workflow of the mordant dyeing process.

Interaction with the Fiber

The resulting dye-metal complex has a greater affinity for the fiber than the dye molecule alone. In the case of wool, a protein fiber, the complex can form strong ionic and coordinate bonds with the amino and carboxyl groups of the amino acid residues in the keratin (B1170402) protein. This intricate network of bonds firmly anchors the dye to the fiber, resulting in excellent wash and light fastness.

Figure 3: Simplified diagram of the dye-metal-fiber interaction.

Quantitative Analysis of the Dyeing Process

A thorough understanding of the mordant dyeing mechanism requires quantitative analysis of the interactions between the dye, metal, and fiber. Key parameters include the stability constant of the dye-metal complex, and the kinetics and thermodynamics of the dyeing process.

Stoichiometry and Stability of the Dye-Metal Complex

The stoichiometry of the this compound-metal complex can be determined using spectrophotometric methods such as the mole ratio method or Job's method of continuous variation. The stability constant (K) of the complex, which indicates the strength of the interaction between the dye and the metal ion, can be determined by potentiometric titration or spectrophotometry.

Table 1: Stoichiometry and Stability of a Representative this compound-Metal Complex

| Metal Ion | Method | Stoichiometry (Dye:Metal) | Log K | Reference |

| Fe³⁺ | UV-Vis Spectrometry | 1:1 | - | [1] |

| Cr³⁺ | Potentiometric Titration | Data Not Available | Data Not Available | |

| Al³⁺ | Spectrophotometry | Data Not Available | Data Not Available |

Dyeing Kinetics

The rate at which this compound is adsorbed by the fiber can be described by various kinetic models, such as the pseudo-first-order and pseudo-second-order models. These models provide insights into the rate-controlling steps of the dyeing process.

Table 2: Kinetic Parameters for the Adsorption of a Representative Mordant Dye on Wool

| Kinetic Model | Parameters | Value |

| Pseudo-first-order | qₑ (mg/g) | - |

| k₁ (min⁻¹) | - | |

| R² | - | |

| Pseudo-second-order | qₑ (mg/g) | - |

| k₂ (g/mg·min) | - | |

| R² | - |

Note: This table illustrates the type of data obtained from kinetic studies. Specific values for this compound are not available in the provided search results.

Dyeing Thermodynamics and Adsorption Isotherms

The spontaneity and nature of the dyeing process can be evaluated by determining the thermodynamic parameters: Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium distribution of the dye between the dyebath and the fiber.

Table 3: Thermodynamic and Isotherm Parameters for a Representative Mordant Dye on Wool

| Parameter | Value | Interpretation |

| Thermodynamic | ||

| ΔG° (kJ/mol) | - | Spontaneity of the process |

| ΔH° (kJ/mol) | - | Endothermic/Exothermic nature |

| ΔS° (J/mol·K) | - | Randomness at the solid-liquid interface |

| Isotherm | ||

| Langmuir | qₘ (mg/g) | Maximum adsorption capacity |

| Kₗ (L/mg) | Langmuir constant | |

| R² | - | |

| Freundlich | Kբ ((mg/g)(L/mg)¹/ⁿ) | Freundlich constant |

| n | Adsorption intensity | |

| R² | - |

Note: This table is a template for the presentation of thermodynamic and isotherm data. Specific values for this compound require further experimental investigation.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the mechanism of this compound. The following sections outline methodologies for key experiments.

Synthesis of this compound

A general procedure for the synthesis of this compound involves a two-step diazotization and coupling reaction.

-

Diazotization of 4-Aminobenzenesulfonic Acid:

-

Dissolve 4-aminobenzenesulfonic acid in a sodium carbonate solution.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite.

-

Add this mixture to a cold solution of hydrochloric acid to form the diazonium salt. Maintain the temperature below 5°C.

-

-

Azo Coupling with 2-Hydroxybenzoic Acid:

-

Dissolve 2-hydroxybenzoic acid in a sodium hydroxide (B78521) solution and cool to 0-5°C.

-

Slowly add the previously prepared diazonium salt solution to the 2-hydroxybenzoic acid solution with constant stirring.

-

Maintain the temperature at 0-5°C and a pH of 8-9.

-

Stir the reaction mixture for several hours until the coupling is complete.

-

The dye can be precipitated by adding sodium chloride (salting out), filtered, washed, and dried.

-

Determination of Dye-Metal Complex Stoichiometry by Job's Method

-

Prepare equimolar stock solutions of this compound and the metal salt (e.g., CrCl₃).

-

Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the dye and metal ion.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.

-

Plot absorbance versus the mole fraction of the ligand (dye).

-

The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.

Mordant Dyeing of Wool Fabric

-

Scouring: Wash the wool fabric with a non-ionic detergent to remove any impurities. Rinse thoroughly and allow to air dry.

-

Pre-mordanting (Example with Alum):

-

Prepare a mordant bath containing aluminum sulfate (B86663) (e.g., 15% on weight of fiber) and cream of tartar (e.g., 6% on weight of fiber).

-

Introduce the wetted wool fabric into the mordant bath.

-

Slowly heat the bath to a simmer (around 85-95°C) and maintain for one hour.

-

Allow the bath to cool, then remove the fabric, rinse, and proceed to dyeing.

-

-

Dyeing:

-

Prepare a dyebath with the desired concentration of this compound.

-

Introduce the pre-mordanted, wetted wool fabric.

-

Slowly heat the dyebath to a simmer and maintain for one hour.

-

Allow the bath to cool, remove the fabric, rinse thoroughly, and air dry.

-

Conclusion

The mechanism of action of this compound as a mordant dye is a well-defined process governed by the principles of coordination chemistry. The formation of a stable, insoluble chelate complex between the dye, a metal mordant, and the functional groups of the fiber is paramount to achieving high color fastness. While the qualitative aspects of this mechanism are well-understood, a comprehensive quantitative characterization of the stability, kinetics, and thermodynamics of the this compound dyeing system with various mordants remains an area ripe for further investigation. The experimental protocols and data presentation frameworks provided in this guide offer a foundation for researchers to conduct such studies and further advance the understanding and application of this important class of dyes.

References

In-Depth Technical Guide: Health and Safety Data for Mordant Yellow 10

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Mordant Yellow 10, also known as C.I. 14010, is a synthetic organic dye.[1][2] Its chemical structure consists of a benzene (B151609) ring linked to a sulfophenyl group through an azo bond (-N=N-), with hydroxyl and carboxyl groups attached to the benzene ring.[1]

| Property | Value | References |

| IUPAC Name | disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate | [1] |

| CAS Number | 6054-99-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₈N₂Na₂O₆S | [2][3] |

| Molecular Weight | 366.26 g/mol | [2][3] |

| Appearance | Yellow to brown fine crystalline powder | [3][4] |

| Melting Point | >284°C (decomposes) | [3][4] |

| Solubility | Soluble in hot water; slightly soluble in cold water, ethanol, and cellosolve; insoluble in chloroform. | [1][3] |

| Stability | Light sensitive. Stable under recommended storage conditions. | [3] |

Hazard Identification and GHS Classification

While a specific, official GHS classification for this compound from regulatory bodies like ECHA was not identified, some suppliers indicate that it is an irritant.[3] Based on information for similar azo dyes and related mordant dyes, a potential GHS classification can be inferred. It is crucial to handle this substance with care, assuming it presents certain hazards until a definitive classification is available.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 | Warning |

Note: This classification is based on general data for similar compounds and should be used for guidance only. A substance-specific risk assessment should always be performed.

Toxicological Information

There is a significant lack of publicly available quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound. The toxicological properties of this specific substance have not been fully investigated.[5] However, the broader class of azo dyes and their degradation products have been studied.

Azo dyes themselves may not be readily absorbed by the skin, but their reductive cleavage, for instance by intestinal or skin microorganisms, can lead to the formation of aromatic amines.[1] Some aromatic amines are known to be mutagenic and carcinogenic. The anaerobic biodegradation of this compound is known to yield 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA).[1] While these specific degradation products may have lower toxicity than other aromatic amines derived from different azo dyes, their potential health effects should be considered.

| Effect | Observation | References |

| Acute Oral Toxicity | Data not available. | |

| Acute Dermal Toxicity | Data not available. | |

| Acute Inhalation Toxicity | Data not available. | |

| Skin Irritation | May cause skin irritation. | [5] |

| Eye Irritation | May cause eye irritation. | [5] |

| Respiratory Irritation | May cause respiratory tract irritation. | [5] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. | [6] |

First Aid Measures

In the event of exposure to this compound, the following first aid procedures are recommended:

-

Inhalation: Move the exposed person to fresh air. If breathing has stopped, perform artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Promptly wash the contaminated skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.

Handling and Storage

Handling: Use with adequate ventilation to keep airborne concentrations low. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

Storage: Keep the container tightly closed when not in use. Store in a cool, dry, well-ventilated area away from incompatible substances. The substance is light-sensitive and should be stored in an amber vial at room temperature.[3]

Accidental Release Measures

In case of a spill or leak, the following measures should be taken:

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as indicated in Section 8. Avoid generating dust.

-

Environmental Precautions: Prevent the product from entering drains or watercourses.

-

Methods for Cleaning Up: Sweep up or absorb the material and place it into a suitable clean, dry, closed container for disposal. Provide ventilation.

Exposure Controls and Personal Protection

As no official occupational exposure limits (e.g., PEL, TLV) have been established for this compound, general safe handling practices for chemical powders should be followed.

-

Engineering Controls: Use adequate ventilation, such as local exhaust ventilation, to keep airborne concentrations low.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. An approved dust or mist respirator should be used if airborne particulate is generated.

-

Stability and Reactivity

This compound is stable under normal storage conditions.[3] However, it is light-sensitive.[3]

-

Incompatible Materials: Information on incompatible materials is not widely available. As a general precaution, avoid strong oxidizing agents.

-

Hazardous Decomposition Products: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.

Ecological Information

Synthetic dyes, including this compound, are designed to be stable, which contributes to their persistence in the environment.[1] The primary concern with azo dyes in the environment is their potential to undergo reductive cleavage under anaerobic conditions, leading to the formation of potentially harmful aromatic amines.

A study on the biodegradation of this compound demonstrated that it is reductively cleaved under anaerobic conditions into 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA).[1] While 5-ASA was found to be readily degraded under aerobic conditions, sulfanilic acid was more persistent but could be degraded by a specialized enrichment culture.[1] This suggests that complete mineralization of this compound requires a sequential anaerobic and aerobic treatment process.[1]

| Parameter | Information | References |

| Persistence and Degradability | Persistent in the environment due to its stable nature. Biodegradable under specific sequential anaerobic and aerobic conditions. | [1] |

| Anaerobic Biodegradation Products | 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA) | [1] |

| Aerobic Biodegradation | 5-ASA is readily biodegradable aerobically. Sulfanilic acid is more recalcitrant but can be degraded by specific microorganisms. | [1] |

| Aquatic Toxicity | Specific LC50/EC50 data for fish, daphnia, or algae are not available. Azo dyes and their breakdown products can be toxic to aquatic life. | |

| Bioaccumulation Potential | Data not available. |

Experimental Protocols

While specific experimental results for this compound are not available in the public domain, the following are detailed methodologies for key toxicological and ecotoxicological experiments that would be used to assess its safety.

Skin Irritation/Corrosion (based on OECD Guideline 404)

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

0.5 g of the test substance (moistened with a small amount of water to form a paste) is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

The exposure period is typically 4 hours.

-

After exposure, the dressing and any residual test substance are removed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Evaluation: The severity of the skin reactions is scored according to a standardized grading system. The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified for its skin irritation potential.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

-

Test System: Healthy young adult albino rabbits.

-

Procedure:

-

A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are held together for about one second to prevent loss of the material.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

-

Evaluation: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling according to a standardized scoring system. The reversibility of the observed effects is also assessed.

Aquatic Toxicity - Acute Toxicity to Fish (based on OECD Guideline 203)

-

Test System: A recommended freshwater fish species (e.g., Rainbow trout, Zebrafish, or Fathead minnow).

-

Procedure:

-

Fish are exposed to a range of concentrations of the test substance in water for 96 hours.

-

The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

-

Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

-

Evaluation: The concentration that is lethal to 50% of the test fish (LC50) at the end of the 96-hour period is calculated using statistical methods.

Visualizations

Caption: Biodegradation pathway of this compound under sequential anaerobic and aerobic conditions.

Caption: A generalized workflow for responding to a chemical spill in a laboratory or research setting.

References

Environmental Fate and Degradation of Mordant Yellow 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Yellow 10 (MY10), a sulfonated monoazo dye, is utilized in various industrial applications, including textile dyeing. Its chemical stability, designed for colorfastness, contributes to its persistence in the environment, raising concerns about its potential impact on ecosystems. This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, with a focus on biotic and abiotic degradation pathways, quantitative data on its transformation, and detailed experimental methodologies. The information presented is intended to support researchers and professionals in assessing the environmental risks associated with this compound and in developing effective remediation strategies.

Chemical and Physical Properties

This compound, with the CAS number 6054-99-5, is characterized by its azo bond (-N=N-) linking a substituted benzene (B151609) ring with a salicylic (B10762653) acid moiety. Its chemical structure includes sulfonic acid groups, which enhance its water solubility.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₈N₂Na₂O₆S | [1] |

| Molecular Weight | 366.26 g/mol | [1] |

| CAS Number | 6054-99-5 | [2] |

| Appearance | Deep yellow powder | [1] |

| Solubility | Soluble in water | [1] |

| Structure | Single azo class | [1] |

Environmental Fate

The environmental fate of this compound is governed by its persistence, potential for bioaccumulation, and mobility in various environmental compartments.

Persistence and Bioaccumulation

Synthetic dyes like this compound are designed for stability, which translates to environmental persistence. Its high water solubility suggests a low potential for bioaccumulation in fatty tissues. However, the aromatic amines that can be formed during its degradation may pose their own environmental and health risks.

Abiotic Degradation: Hydrolysis and Photolysis

Soil Adsorption

Specific studies on the soil adsorption coefficient (Koc) for this compound were not found. However, as a sulfonated anionic dye, its mobility in soil is expected to be influenced by soil pH and organic matter content. Anionic dyes generally exhibit lower adsorption to negatively charged soil particles.

Degradation Pathways

The degradation of this compound can occur through both biotic and abiotic mechanisms, with combined processes often being the most effective for complete mineralization.

Biotic Degradation: A Sequential Anaerobic-Aerobic Process

The most well-documented pathway for the complete biodegradation of this compound involves a two-stage process: an initial anaerobic reduction followed by an aerobic oxidation.[3][4]

Anaerobic Stage: Under anaerobic conditions, the primary degradation step is the reductive cleavage of the azo bond.[3][4] This process results in the decolorization of the dye and the formation of aromatic amines. For this compound, these amines have been identified as 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA).[3][4]

Aerobic Stage: The aromatic amines produced in the anaerobic stage are then subjected to aerobic degradation. 5-aminosalicylic acid is readily degraded under aerobic conditions.[3][4] However, sulfanilic acid can be more recalcitrant and may require bioaugmentation with specific microorganisms capable of its degradation.[3][4] The complete mineralization of sulfanilic acid is indicated by the stoichiometric recovery of sulfate (B86663).[3]

Caption: Biodegradation pathway of this compound.

Abiotic Degradation: Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are effective in degrading this compound. A notable example is the photo-Fenton process, which utilizes hydroxyl radicals (•OH) to oxidize the dye molecule.

Integrated Anaerobic/Photo-Fenton Process: A two-stage process combining anaerobic biodegradation with a subsequent photo-Fenton treatment has been shown to be highly effective.[5] The anaerobic stage achieves decolorization through azo bond cleavage, while the photo-Fenton process degrades the resulting, and potentially toxic, aromatic amines.[5] This sequential treatment has been demonstrated to achieve almost complete removal of the dye and its byproducts.[5]

Caption: Integrated anaerobic and photo-Fenton treatment workflow.

Quantitative Degradation Data

Quantitative data on the degradation of this compound is crucial for assessing the efficiency of different treatment processes.

Table 2: Summary of Quantitative Degradation Data for this compound

| Treatment Process | Parameter | Value | Reference |

| Sequential Anaerobic-Aerobic Bioreactor | Maximum Loading Rate | 210 mg/L/day | [3][4] |

| Integrated Anaerobic/Photo-Fenton | Dye Removal Efficiency (Anaerobic) | ~99% (up to 220 mg/L) | [5] |

| Aromatic Amine Degradation (Photo-Fenton) | ~99% | [5] | |

| Maximum Dye Removal Rate (Anaerobic) | 933 ± 8 mg/day (at 200 mg/L) | [5] |

Ecotoxicity

Experimental Protocols

Detailed, step-by-step protocols for the degradation of this compound are not explicitly provided in the literature. However, the methodologies employed in key studies can be outlined to guide future research.

Protocol Outline: Sequential Anaerobic-Aerobic Biodegradation

This protocol is based on the methodology described by Tan et al. (2000).[3]

-

Reactor Setup:

-

Anaerobic Stage: An Expanded Granular Sludge Bed (EGSB) or a similar high-rate anaerobic reactor is used.

-

Aerobic Stage: A conventional activated sludge reactor is used.

-

-

Inoculum:

-

The anaerobic reactor is inoculated with granular sludge from a methanogenic reactor.

-

The aerobic reactor is inoculated with activated sludge. For the degradation of sulfanilic acid, bioaugmentation with a specialized enrichment culture may be necessary.[3]

-

-

Operating Conditions:

-

Anaerobic Reactor: Maintain strict anaerobic conditions. A co-substrate like ethanol (B145695) or glucose is typically required as an electron donor for the reductive cleavage of the azo bond.

-

Aerobic Reactor: Maintain aerobic conditions through continuous aeration.

-

Hydraulic Retention Time (HRT): The HRT is a critical parameter. In the study, the HRT of the aerobic reactor was initially increased to establish the bioaugmented culture.[3]

-

-

Monitoring and Analysis:

-

Dye Concentration: Monitor the concentration of this compound in the influent and effluent of the anaerobic reactor using UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Aromatic Amines: Analyze the concentrations of 5-aminosalicylic acid and sulfanilic acid in the anaerobic effluent and aerobic effluent using HPLC.

-

Mineralization: Monitor sulfate concentration in the aerobic effluent as an indicator of sulfanilic acid mineralization. Chemical Oxygen Demand (COD) can also be measured to assess overall organic removal.

-

Caption: General experimental workflow for biodegradation study.

Protocol Outline: Integrated Anaerobic/Photo-Fenton Degradation

This protocol is based on the methodology described for a similar integrated process.[5]

-

Anaerobic Pre-treatment:

-

Utilize an Upflow Anaerobic Packed Bed Reactor (UAPBR) inoculated with a suitable microbial consortium (e.g., Pseudomonas aeruginosa).[5]

-

Operate the reactor with this compound and a co-substrate like glucose.

-

Monitor decolorization using a UV-Visible spectrophotometer.

-

-

Photo-Fenton Treatment:

-

The effluent from the anaerobic reactor, containing the aromatic amines, is fed into a photo-Fenton reactor.

-

Reagents: Add a source of Fe²+ (e.g., iron shavings) and hydrogen peroxide (H₂O₂).[5]

-

Irradiation: Irradiate the solution with a UV lamp.

-

-

Monitoring and Analysis:

-

Analyze the concentration of aromatic amines in the effluent from both reactors using HPLC.

-

Assess the detoxification of the final effluent using ecotoxicity tests (e.g., with earthworms like Eisenia fetida).[5]

-

Conclusion

The complete degradation of this compound is achievable through multi-stage treatment processes that combine anaerobic and aerobic biological degradation or integrate biological and advanced oxidation processes. The primary mechanism of initial degradation is the anaerobic reductive cleavage of the azo bond, leading to decolorization and the formation of aromatic amines. The subsequent aerobic or chemical oxidation of these amines is crucial for complete mineralization and detoxification. While effective degradation strategies have been demonstrated at the laboratory scale, a significant data gap exists regarding the environmental fate of this compound under natural conditions, including its abiotic degradation rates and mobility in soil. Further research is warranted to obtain specific quantitative data on hydrolysis, photolysis, soil sorption, and aquatic toxicity to enable a more comprehensive environmental risk assessment of this compound.

References

Optimizing the Synthesis of Mordant Yellow 10: A Technical Guide to Enhancing Yield and Purity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mordant Yellow 10, identified by the Colour Index number C.I. 14010, is a significant monoazo dye synthesized through a two-step process involving the diazotization of 4-aminobenzenesulfonic acid (sulfanilic acid) followed by an azo coupling reaction with 2-hydroxybenzoic acid (salicylic acid). This technical guide provides an in-depth exploration of the synthesis of this compound, with a primary focus on strategies for optimizing reaction conditions to improve both yield and purity. Key parameters influencing the reaction, including temperature, pH, and stoichiometry, are discussed in detail. This document also presents comprehensive experimental protocols and visual representations of the reaction mechanism and optimization workflow to aid researchers in achieving efficient and reproducible synthesis.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, constituting over 60% of the total dye production.[1] Their widespread applications in the textile, printing, and leather industries are attributed to their diverse color palette, high tinctorial strength, and cost-effective synthesis. This compound is a prominent member of this family, valued for its ability to form stable coordination complexes with metal ions (mordants), which significantly enhances the colorfastness of the dyed material.[1]

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The process begins with the conversion of the primary aromatic amine of sulfanilic acid into a diazonium salt. This is achieved through a diazotization reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a mineral acid. The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich coupling component, in this case, salicylic (B10762653) acid, to form the characteristic azo linkage (-N=N-), the chromophore responsible for the dye's color.

Optimizing the synthesis of this compound is crucial for industrial applications to maximize product yield, ensure batch-to-batch consistency, and minimize the formation of impurities. This guide will systematically address the critical parameters that govern the efficiency of this synthesis.

Synthesis of this compound: Reaction Mechanism

The synthesis of this compound proceeds in two primary stages:

Step 1: Diazotization of 4-Aminobenzenesulfonic Acid (Sulfanilic Acid)

In this step, sulfanilic acid is treated with nitrous acid (HNO₂) at a low temperature to form the 4-sulfobenzenediazonium salt. The nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid (HCl).

Step 2: Azo Coupling with Salicylic Acid

The freshly prepared diazonium salt is then coupled with salicylic acid in a weakly acidic to neutral solution. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the phenoxide form of salicylic acid, typically at the position para to the hydroxyl group, to form the final product, this compound.

Optimization of Synthesis Parameters

The yield and purity of this compound are highly dependent on the careful control of several reaction parameters. The following sections detail the impact of these parameters and provide recommendations for optimization.

Temperature Control

Diazotization: The temperature during the diazotization of sulfanilic acid is a critical factor. The resulting diazonium salt is thermally unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts and a significant reduction in yield. Therefore, it is imperative to maintain the reaction temperature between 0 and 5 °C. This is typically achieved by using an ice bath and adding the sodium nitrite solution slowly to control the exothermic nature of the reaction.

Azo Coupling: The coupling reaction is also temperature-sensitive, although slightly less critical than diazotization. Maintaining a low temperature, generally between 5 and 10 °C, is recommended to ensure the stability of the diazonium salt throughout the coupling process and to minimize side reactions.

| Temperature (°C) | Diazotization Yield (Representative) | Coupling Yield (Representative) |

| 0-5 | High | High |

| 10 | Moderate | Moderate-High |

| 20 | Low | Moderate |

| >25 | Very Low | Low |

| Note: The yield data presented is illustrative and based on general principles of azo dye synthesis. Actual yields may vary depending on other reaction conditions. |

pH Control

The pH of the reaction medium plays a crucial role in both the diazotization and coupling steps.

Diazotization: This reaction is carried out in a strongly acidic medium. The presence of a strong acid, such as hydrochloric acid, is necessary for the in situ generation of nitrous acid from sodium nitrite.

Azo Coupling: The pH of the coupling reaction is a delicate balance. The diazonium ion is the active electrophile in acidic conditions. However, the coupling component, salicylic acid, is more reactive in its phenoxide form, which is favored under alkaline conditions. Therefore, the coupling reaction is typically carried out in a weakly acidic to neutral pH range (pH 4-7). This ensures a sufficient concentration of the diazonium salt while activating the salicylic acid for electrophilic attack.

| pH of Coupling Reaction | Yield (Representative) | Remarks |

| < 4 | Low | Low concentration of reactive phenoxide |

| 4-7 | High | Optimal balance of diazonium salt and phenoxide |

| > 8 | Low | Diazonium salt may convert to inactive diazotate |

| Note: The yield data presented is illustrative and based on general principles of azo dye synthesis. Actual yields may vary depending on other reaction conditions. |

Stoichiometry of Reactants

The molar ratio of the reactants is another important factor in maximizing the yield of this compound.

-

Sulfanilic Acid to Sodium Nitrite: A slight excess of sodium nitrite (typically 1.05 to 1.1 molar equivalents) is often used to ensure the complete diazotization of the sulfanilic acid.

-

Diazonium Salt to Salicylic Acid: A 1:1 molar ratio is theoretically required. However, in practice, a slight excess of the coupling component (salicylic acid) may be used to drive the reaction to completion.

| Molar Ratio (Sulfanilic Acid : NaNO₂ : Salicylic Acid) | Yield (Representative) |

| 1 : 1 : 1 | Good |

| 1 : 1.05 : 1 | Very Good |

| 1 : 1.1 : 1.05 | Excellent |

| 1 : 1.2 : 1.1 | Good (potential for side reactions) |

| Note: The yield data presented is illustrative and based on general principles of azo dye synthesis. Actual yields may vary depending on other reaction conditions. |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of this compound.

Materials and Reagents

-

4-Aminobenzenesulfonic acid (Sulfanilic acid)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Salicylic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium chloride (NaCl)

-

Distilled water

-

Ice

Protocol 1: Diazotization of Sulfanilic Acid

-

In a 250 mL beaker, dissolve a specific molar equivalent of sulfanilic acid in a dilute aqueous solution of sodium hydroxide to form the soluble sodium salt.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-